molecular formula C9H13NO B1330492 N-Ethyl-3-methoxyaniline CAS No. 41115-30-4

N-Ethyl-3-methoxyaniline

Cat. No. B1330492
CAS RN: 41115-30-4
M. Wt: 151.21 g/mol
InChI Key: AFQXCZCRJSGHPB-UHFFFAOYSA-N
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Description

N-Ethyl-3-methoxyaniline is a chemical compound with the molecular formula C9H13NO . It has a molecular weight of 151.21 g/mol . The IUPAC name for this compound is N-ethyl-3-methoxyaniline .


Molecular Structure Analysis

The molecular structure of N-Ethyl-3-methoxyaniline consists of a benzene ring substituted with a methoxy group and an ethylamine group . The InChI representation of the molecule is InChI=1S/C9H13NO/c1-3-10-8-5-4-6-9(7-8)11-2/h4-7,10H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

N-Ethyl-3-methoxyaniline has several computed properties. It has a molecular weight of 151.21 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 151.099714038 g/mol . The topological polar surface area is 21.3 Ų .

Scientific Research Applications

Synthesis and Biological Activity

N-Ethyl-3-methoxyaniline and its analogs are used in the synthesis of various biologically active compounds. One such example is 5-Ethylsulfonyl-2-methoxyaniline, a molecule utilized in creating kinase inhibitors, including several VEGFR2 inhibitors, and a CLK inhibitor. It's also used in producing antimalarials, muscarinic M1 agonists, topoisomerase inhibitors, and utrophin upregulators (Johnson et al., 2022).

Antibacterial Applications

N-Ethyl-3-methoxyaniline derivatives have shown effectiveness in antibacterial applications. For instance, 3-substituted-6-(3-ethyl-4-methylanilino)uracils have been synthesized and screened for their ability to inhibit bacterial DNA polymerase IIIC and Gram-positive bacteria growth (Zhi et al., 2005).

Electrochemistry and Spectroscopy

Polyaniline derivatives, including those involving N-Ethyl-3-methoxyaniline, are studied for their photoelectrochemical and spectroscopic properties. These studies enhance understanding of conducting polymers, which has implications in industrial applications (Kilmartin & Wright, 1999).

Soil Metabolism

In environmental research, N-Ethyl-3-methoxyaniline derivatives' metabolism in soil has been studied. This includes understanding how compounds like 3-Chloro-4-methoxyaniline are converted in soil, which is significant for assessing environmental impacts of pesticides and herbicides (Briggs & Ogilvie, 1971).

Polymer Chemistry

N-Ethyl-3-methoxyaniline is involved in polymer chemistry. For instance, its derivatives are used in the synthesis of new soluble conducting polymers, promising for both scientific understanding and industrial applications (Macinnes & Funt, 1988).

properties

IUPAC Name

N-ethyl-3-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-3-10-8-5-4-6-9(7-8)11-2/h4-7,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQXCZCRJSGHPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342935
Record name N-Ethyl-3-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-3-methoxyaniline

CAS RN

41115-30-4
Record name N-Ethyl-3-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ethyl-3-methoxyaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
F Thorstensson, I Kvarnström, D Musil… - Journal of medicinal …, 2003 - ACS Publications
… , 0.42 mmol) instead of N-ethyl-3-methoxyaniline. 11{9} was … , 0.42 mmol) instead of N-ethyl-3-methoxyaniline. 11{10} was … , 0.42 mmol) instead of N-ethyl-3-methoxyaniline. 11{11} was …
Number of citations: 38 pubs.acs.org
SK Tanneru, PH Steele - Fuel, 2015 - Elsevier
Dried distiller’s grains with solubles (DDGS) is a byproduct of corn ethanol production in distillery industries. Presently the main use of DDGS is as livestock feed due to its high protein …
Number of citations: 15 www.sciencedirect.com
DS Lamani, D Bhowmick, G Mugesh - Organic & Biomolecular …, 2012 - pubs.rsc.org
In this paper, the synthesis, characterization and glutathione peroxidase and peroxynitrite scavenging activities of a series of stable spirodiazaselenuranes are described. The spiro …
Number of citations: 39 pubs.rsc.org
VN Belov, ML Bossi, J Fölling… - … A European Journal, 2009 - Wiley Online Library
… Trifluoroacetylation of m-anisidine (4) and N-ethyl-3-methoxyaniline (6-Me) provides amides 5-CF 3 and 8, which may be reduced to 6-CF 3 and 9, respectively, by using BH 3 ⋅THF. …
X Peng, J Gao, Y Yuan, H Liu, W Lei, S Li… - Bioconjugate …, 2019 - ACS Publications
A smart theranostic prodrug IMC-FDU-TZBC-NO 2 , releasing active drug on-demand based on hypoxia-activated and indomethacin-mediated, for solid tumor imaging and efficient …
Number of citations: 18 pubs.acs.org
Z Wang - 2011 - search.proquest.com
It has been demonstrated that hydrothermal liquefaction (HTL) could be an efficient technology that can not only reduce COD and pollutants in the bio-wastes but also generate valuable …
Number of citations: 40 search.proquest.com
SL Homsy - 2012 - rave.ohiolink.edu
Since the industrial revolution the world’s reliance on fossil fuels has been increasing at an accelerated rate. The negative environmental effects of burning fossil fuels and the demand …
Number of citations: 6 rave.ohiolink.edu

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